Designation as a Specific Impurity for Rabeprazole: A Mandate for Analytical Reference Standards
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is explicitly identified as an impurity in Rabeprazole sodium drug substance, necessitating its use as a reference standard in HPLC and LC-MS methods [1]. Regulatory guidelines for ANDA and DMF submissions require the characterization and control of such specified impurities . Unlike non-specific impurities that are not individually identified, this compound is a named entity, requiring a certified reference material for accurate quantification [2].
| Evidence Dimension | Regulatory Identification and Classification |
|---|---|
| Target Compound Data | Designated as Rabeprazole Impurity 49 and Rabeprazole Impurity 27; available as a certified reference standard [1] |
| Comparator Or Baseline | Unspecified or generic impurities; structurally similar compounds not identified as process impurities |
| Quantified Difference | Qualitative: Named, specified impurity vs. unspecified or uncharacterized byproducts |
| Conditions | Pharmaceutical quality control and regulatory filing context (ANDA, DMF) |
Why This Matters
Procurement of the correct, named impurity reference standard is a non-negotiable requirement for method validation and meeting regulatory filing standards, a need that cannot be met by generic or unverified analogs.
- [1] CATO Research Chemicals. 2-Acetyloxymethyl-3-methyl-4-(methoxypropoxy)pyridine [117977-19-2]. https://www.catorm.com/p/6624.html View Source
- [2] Pharmaffiliates. 2-Acetyloxymethyl-3-methyl-4-(methoxypropoxy)pyridine. https://www.pharmaffiliates.com/en/117977-19-2-2-acetyloxymethyl-3-methyl-4-methoxypropoxy-pyridine-pa180011003.html View Source
